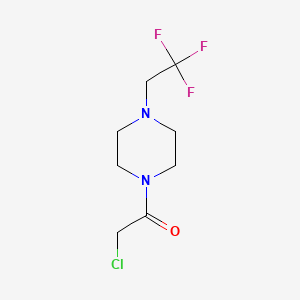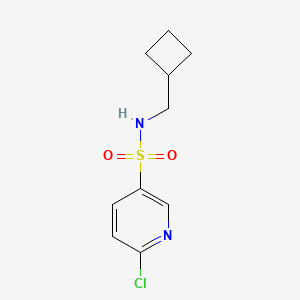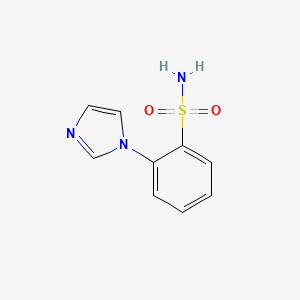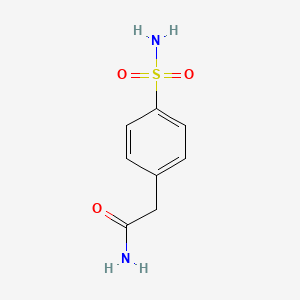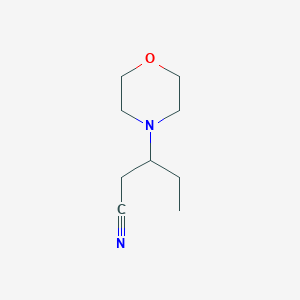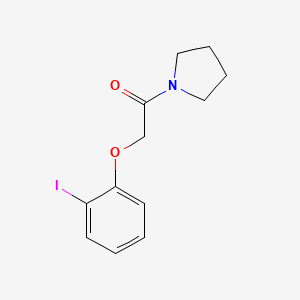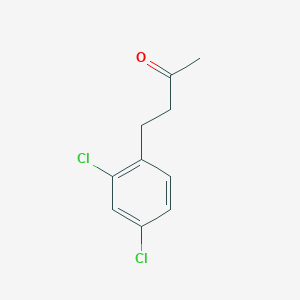
4-(2,4-Dichlorophenyl)butan-2-one
Vue d'ensemble
Description
4-(2,4-Dichlorophenyl)butan-2-one is a useful research compound. Its molecular formula is C10H10Cl2O and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-inflammatory Activity : A study by Goudie et al. (1978) investigated compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one and found that compounds with a small lipophilic group such as methoxyl, methyl, or chloro in conjunction with a butan-2-one side chain showed significant anti-inflammatory activity (Goudie et al., 1978).
Crystal Structure Analysis : Kang et al. (2015) analyzed the crystal structure of cyproconazole, a compound structurally related to 4-(2,4-Dichlorophenyl)butan-2-one. Their research offers insights into the molecular configuration and potential applications in fungicides (Kang et al., 2015).
Reductive Arylation : Citterio (2003) described the reductive arylation of electron-deficient olefins, including 4-(4-chlorophenyl)butan-2-one, which is relevant in organic synthesis and chemical transformations (Citterio, 2003).
Synthesis and Structural Analysis of Chalcone Derivatives : Salian et al. (2018) synthesized and characterized chalcone derivatives, including a compound with a structure similar to this compound. The study involved X-ray diffraction and other techniques to analyze these compounds (Salian et al., 2018).
Anticancer Activity of Sigma-2 Ligands : Asong et al. (2019) studied sigma-2 ligands related to 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one for their potential anticancer activities. This research indicates the relevance of such compounds in cancer treatment (Asong et al., 2019).
Conformational Studies : Rondino et al. (2016) investigated the conformational landscape of related compounds, including (S)-1-(4-chlorophenyl)ethanol and its adducts with R- and S-butan-2-ol, providing insight into molecular interactions and structural properties (Rondino et al., 2016).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVBOFOZHJTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




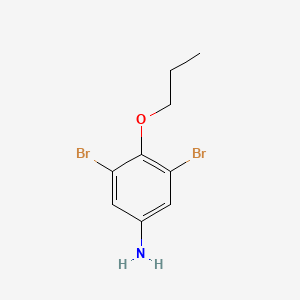
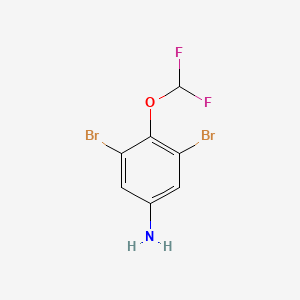

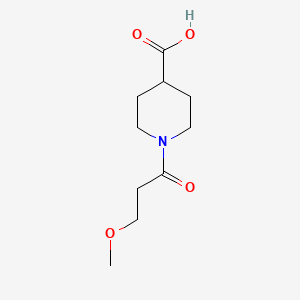
![4-[(Isopropylsulfamoyl)methyl]benzoic acid](/img/structure/B7870312.png)
